molecular formula C8H12O3 B2829705 Methyl 1-oxaspiro[2.4]heptane-4-carboxylate CAS No. 2248339-91-3

Methyl 1-oxaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2829705
CAS No.: 2248339-91-3
M. Wt: 156.181
InChI Key: CJJYFLBAMJZKAW-UHFFFAOYSA-N
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Description

Methyl 1-oxaspiro[24]heptane-4-carboxylate is a chemical compound with the molecular formula C8H12O3 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxaspiro[2.4]heptane-4-carboxylate typically involves the reaction of a suitable precursor with a reagent that facilitates the formation of the spiro structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and advanced purification techniques to ensure high yield and product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Methyl 1-oxaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-oxaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxaspiro[2.4]heptane-4-carboxylate is unique due to its specific spiro structure and the position of the ester group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 1-oxaspiro[2.4]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-7(9)6-3-2-4-8(6)5-11-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYFLBAMJZKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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